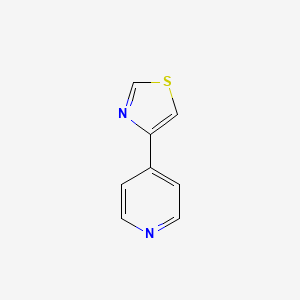

4-(1,3-thiazol-4-yl)pyridine

Description

4-(1,3-Thiazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring covalently linked to a thiazole moiety at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors such as metabotropic glutamate receptor 5 (mGluR5). While the parent compound itself is less studied, its derivatives—often modified with substituents like ethynyl or methyl groups—have demonstrated significant pharmacological activities, including neuroprotection, anxiolysis, and antitumor effects .

Properties

IUPAC Name |

4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYONSKHCULDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

Pyridine-4-carbothioamide serves as the thioamide precursor, reacting with α-halo ketones (e.g., chloroacetoacetate) in ethanol under reflux. The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration to form the thiazole ring. For example, ethyl 2-chloroacetoacetate reacts with pyridine-4-carbothioamide in refluxing ethanol (8–12 hours) to yield ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, a precursor to 4-(1,3-thiazol-4-yl)pyridine.

Optimization and Yield Data

Key variables affecting yield include solvent polarity, reaction temperature, and the electronic nature of the α-halo ketone. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures (100–120°C). Yields for Hantzsch-derived thiazoles typically range from 55% to 75%, though steric hindrance from bulky substituents can reduce efficiency.

Table 1: Hantzsch Synthesis Conditions and Outcomes

| Thioamide Precursor | α-Halo Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridine-4-carbothioamide | Ethyl 2-chloroacetoacetate | Ethanol | 80 | 10 | 68 |

| Pyridine-4-carbothioamide | 2-Bromoacetophenone | DMF | 120 | 6 | 72 |

Coupling of Pre-Formed Thiazole and Pyridine Units

Cross-coupling strategies enable modular assembly of this compound by linking independently synthesized thiazole and pyridine fragments.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling between 4-bromopyridine and thiazol-4-ylboronic acid represents a direct route. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1), this method achieves yields up to 65%. However, the commercial availability of thiazol-4-ylboronic acid is limited, necessitating in-situ preparation from 4-bromothiazole via Miyaura borylation.

Nucleophilic Aromatic Substitution

Electron-deficient pyridine derivatives, such as 4-chloropyridine, undergo nucleophilic substitution with thiazol-4-ylmethanamine in the presence of K₂CO₃. Reactions in DMF at 100°C for 12 hours afford moderate yields (50–60%). Steric effects at the pyridine’s 4-position significantly influence reactivity, with electron-withdrawing groups enhancing substitution rates.

Table 2: Cross-Coupling Method Comparison

| Method | Reagents | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromopyridine, Thiazol-4-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 65 |

| Nucleophilic Substitution | 4-Chloropyridine, Thiazol-4-ylmethanamine | K₂CO₃ | DMF | 58 |

Cyclization via Dithiocarbazate Intermediates

Dithiocarbazates, generated from pyridine amines and carbon disulfide, offer a versatile pathway to thiazole rings.

Synthesis of Potassium Pyridyldithiocarbazate

Pyridine-4-amine reacts with carbon disulfide and KOH in ethanol to form potassium pyridyldithiocarbazate. This intermediate subsequently reacts with α-bromo ketones (e.g., phenacyl bromide) in refluxing ethanol, yielding this compound derivatives. Cyclization occurs via intramolecular nucleophilic attack, with the dithiocarbazate’s sulfur displacing the bromide.

Yield Optimization and Challenges

Yields for this route vary widely (40–80%), depending on the α-bromo ketone’s reactivity. Electron-deficient aryl bromides (e.g., p-nitrobenzyl bromide) enhance cyclization rates but may necessitate extended reaction times (24–48 hours). Purification often requires column chromatography due to byproduct formation.

Comparative Analysis of Methods

Table 3: Method Advantages and Limitations

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Hantzsch Synthesis | One-pot, high atom economy | Moderate yields, limited substrate scope | Bulk synthesis of analogs |

| Cross-Coupling | Modular, functional group tolerance | Requires expensive catalysts | Targeted late-stage diversification |

| Dithiocarbazate Cyclization | Versatile intermediate synthesis | Lengthy purification steps | Libraries with diverse R-groups |

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-(1,3-thiazol-4-yl)pyridine and its derivatives as promising anticancer agents. The compound has been synthesized as part of hybrid molecules that exhibit high cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Activity

A study synthesized novel pyridine-thiazole hybrid molecules that were evaluated for their cytotoxic effects on a panel of cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. The results indicated that certain derivatives exhibited significant antiproliferative activity. For instance:

- Compound 3 demonstrated an IC50 of 0.57 µM against HL-60 (acute promyelocytic leukemia) cells, while showing selectivity with an IC50 greater than 50 µM in normal human keratinocytes .

- Compound 4 inhibited the growth of 60 tested cancer cell lines by more than 50%, with a notable cytotoxic effect observed in non-small cell lung cancer and melanoma cells .

Antimicrobial Properties

The thiazole ring in this compound contributes to its antimicrobial properties. Research indicates that compounds containing thiazole and pyridine moieties exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Activity

A series of thiazole-pyridine derivatives were synthesized and tested for their antibacterial efficacy. The findings revealed that these compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Neuropharmacological Applications

The compound's interactions with neurotransmitter receptors make it a candidate for neuropharmacological studies. Specifically, its derivatives have been investigated as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors.

Case Study: Muscarinic Receptor Modulation

Research focused on the synthesis and pharmacological evaluation of pyrazol-4-yl-pyridine-based M4-selective ligands demonstrated that these compounds could enhance the binding affinity of acetylcholine at the M4 receptor:

- Compounds exhibited EC50 values ranging from 33 to 202 nmol/L, indicating their potential as therapeutic agents for conditions like schizophrenia and dementia .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-4-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Neuroactive mGluR5 Antagonists

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

- Structural Modifications : MTEP introduces an ethynyl bridge and a methyl group on the thiazole ring, enhancing mGluR5 selectivity and brain penetration compared to the parent compound .

- Pharmacological Activity: MTEP is a potent, noncompetitive mGluR5 antagonist with high selectivity (IC₅₀ = 5 nM). It exhibits neuroprotective effects in models of Alzheimer’s disease (AD) and ischemia, even when administered 6 hours post-toxicity . In contrast, the unmodified 4-(1,3-thiazol-4-yl)pyridine lacks documented mGluR5 activity, suggesting that substituents are critical for receptor interaction.

- Therapeutic Applications : MTEP improves cognitive deficits in AD mice by restoring synaptic function and reducing Aβ-induced pathology .

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

- Structural Differences : Replaces the thiazole ring with a phenylethynyl group on pyridine.

- Activity : MPEP is a first-generation mGluR5 antagonist but has lower selectivity compared to MTEP. Both compounds share neuroprotective roles but differ in pharmacokinetics; MPEP exhibits faster brain clearance .

Antitumor Thiazole-Pyridine Derivatives

1f (3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine)

- Structural Features : Incorporates a pyrrolo-pyridine core and an indole-substituted thiazole.

- Mechanism : Acts as a cyclin-dependent kinase 1 (CDK1) inhibitor, inducing apoptosis in mesothelioma cells by downregulating survivin phosphorylation .

- Comparison : Unlike this compound, 1f’s extended aromatic system and indole substitution confer specificity for CDK1, redirecting its activity from CNS targets to oncology.

Other Pharmacologically Active Derivatives

2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic Acid

- Modifications : A carboxylic acid group at the pyridine 4-position enhances hydrophilicity.

- Applications : Predicted to interact with metal-binding enzymes, though its exact biological targets remain uncharacterized .

MTEP Hydrochloride

Structural and Pharmacokinetic Comparisons

| Compound | Key Substituents | Target/Activity | Selectivity/Potency |

|---|---|---|---|

| This compound | None (parent scaffold) | Undefined | Low/no activity |

| MTEP | Thiazole-methyl, ethynyl linker | mGluR5 antagonist | IC₅₀ = 5 nM; high selectivity |

| MPEP | Phenylethynyl group | mGluR5 antagonist | Moderate selectivity |

| 1f | Indole-pyrrolo-pyridine hybrid | CDK1 inhibitor | EC₅₀ = 0.8 μM (antitumor) |

Biological Activity

4-(1,3-thiazol-4-yl)pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves reactions between pyridine derivatives and thiazole intermediates. For instance, one study reported the synthesis of various thiazole and pyridine derivatives through multi-step reactions involving hydrazonoyl halides and ethyl chloroacetate in the presence of catalysts like triethylamine . The resulting compounds were characterized using spectroscopic methods such as IR and NMR.

Antimicrobial Activity

Research has shown that derivatives containing thiazole and pyridine moieties exhibit significant antimicrobial properties. For example, compounds with a 3-pyridyl moiety demonstrated high antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from <3.09 to 500 µg/mL . Additionally, the incorporation of a thiazole ring has been linked to enhanced antifungal activity against pathogens like Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxicity, particularly against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for some compounds were reported as low as 0.021 μM, highlighting their effectiveness in inhibiting cell proliferation . Mechanistic studies suggest that these compounds may act by inhibiting topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in functional groups have shown to enhance or diminish activity:

- Hydroxyl Groups : The presence of -OH groups has been correlated with improved antiproliferative activity against various cancer cell lines .

- Aromatic Interactions : Compounds with additional aromatic rings have demonstrated increased interaction with target proteins, enhancing their biological efficacy .

Case Study 1: Anticancer Evaluation

In a recent study, a series of pyridine derivatives were synthesized and evaluated for their antiproliferative effects. Among them, a derivative of this compound showed remarkable cytotoxicity against the MDA-MB-231 cell line with an IC50 value of 0.021 μM. The study highlighted the importance of structural modifications in optimizing the anticancer potential of pyridine derivatives .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thiazole-pyridine derivatives. These compounds were tested against several bacterial strains, including MRSA. The results indicated that certain derivatives exhibited strong antibacterial activity with MIC values below 32 μg/mL, showcasing their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1,3-thiazol-4-yl)pyridine derivatives, and how can structural purity be optimized?

- The synthesis of thiazole-pyridine hybrids often involves Sonogashira coupling or cyclocondensation reactions. For example, 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), a derivative, is synthesized via palladium-catalyzed cross-coupling between 2-methyl-4-ethynylthiazole and 3-iodopyridine . Purity optimization requires HPLC (≥95% purity) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) . Confirm structural integrity using NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers distinguish between isomeric forms of thiazole-pyridine compounds during characterization?

- X-ray crystallography is critical for resolving isomeric ambiguity. For example, derivatives like 4-(1H-pyrazol-3-yl)pyridine co-crystallized with terephthalic acid reveal precise bond angles and spatial arrangements . Alternative methods include 2D NMR (COSY, NOESY) to identify coupling patterns and substituent orientation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Radioligand binding assays (e.g., [³H]MPEP for mGluR5 antagonism) and calcium flux assays (IC₅₀ determination) are standard. MTEP exhibits sub-nanomolar potency (IC₅₀ = 5 nM in Ca²⁺ mobilization assays) . For enzyme inhibition, use fluorogenic substrates or ELISA-based kits for COX/LOX activity, as seen in thiazole-based COX-2 inhibitors .

Advanced Research Questions

Q. How does this compound interact with mGluR5 in vivo, and what experimental models validate its therapeutic potential?

- MTEP acts as a non-competitive mGluR5 antagonist, binding to an allosteric site to inhibit glutamate signaling. In vivo validation includes:

- Rodent models : Fear-potentiated startle tests (dose range: 1–10 mg/kg i.p.) show anxiolytic effects .

- Primate PET imaging : [¹¹C]ABP688 displacement studies confirm MTEP’s brain penetration and receptor occupancy (>80% at 3 mg/kg) .

- Neuroprotection : In MPTP-induced Parkinsonian models, MTEP reduces dopaminergic neuron loss (10 mg/kg/day for 14 days) .

Q. What mechanisms underlie the compound’s role in modulating synaptic plasticity and metaplasticity?

- MTEP enhances hippocampal metaplasticity by priming synapses for long-term depression (LTD). Key methodologies:

- Electrophysiology : High-frequency stimulation (HFS) at SC-CA1 synapses in brain slices, paired with MTEP (1–10 µM) to measure LTP/LTD shifts .

- Behavioral extinction : Contextual fear extinction assays in rodents, where MTEP (5 mg/kg) accelerates memory reconsolidation .

Q. How can researchers address discrepancies in reported IC₅₀ values for this compound derivatives across studies?

- Variability arises from assay conditions (e.g., cell type, glutamate concentration). Mitigation strategies:

- Standardized protocols : Use HEK293 cells stably expressing mGluR5 and fixed glutamate levels (e.g., 10 µM) .

- Cross-validation : Compare radioligand binding (Kᵢ) with functional assays (IC₅₀) to confirm selectivity .

Methodological Considerations

Q. What are the best practices for assessing off-target effects of this compound derivatives?

- Broad-spectrum profiling : Screen against GPCR/kinase panels (e.g., Eurofins Cerep) to exclude activity at mGluR1/2/4 or NMDA receptors .

- Metabolic stability : Use liver microsomes (human/rodent) to evaluate CYP450 interactions. MTEP shows no significant inhibition of CYP3A4/2D6 .

Q. How can computational modeling guide the design of novel this compound analogs?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses at mGluR5’s allosteric site (PDB: 6N51). Focus on hydrophobic interactions with Pro655/Tyr659 .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize blood-brain barrier permeability .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.